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Compound of Interest

Compound Name: Disodium EDTA

Cat. No.: B3056728

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the optimal use of disodium EDTA (ethylenediaminetetraacetic
acid) to prevent DNA degradation in experimental samples.

Frequently Asked Questions (FAQS)

Q1: What is the primary role of disodium EDTA in preventing DNA degradation?

Al: Disodium EDTA acts as a chelating agent, meaning it binds to divalent cations like
magnesium (Mg?*) and calcium (Ca?*).[1] These ions are essential cofactors for enzymes
called deoxyribonucleases (DNases), which are responsible for degrading DNA.[2][3] By
sequestering these ions, EDTA effectively inactivates DNases, thereby protecting the integrity
of the DNA in your sample.[1]

Q2: What is a common starting concentration of EDTA for DNA storage?

A2: A common concentration for long-term DNA storage is 1 mM EDTA, typically as part of a
TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0).[4] For preserving high molecular weight DNA
in tissues, higher concentrations, such as 0.25 M EDTA, have been shown to be effective.[5][6]

Q3: How does pH affect the efficacy of EDTA in preventing DNA degradation?

A3: The ability of EDTA to chelate divalent cations increases with higher pH.[3][5] Studies have
shown that EDTA solutions at pH 9 or 10 are significantly more effective at preserving high

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3056728?utm_src=pdf-interest
https://www.benchchem.com/product/b3056728?utm_src=pdf-body
https://www.benchchem.com/product/b3056728?utm_src=pdf-body
https://www.benchchem.com/product/b3056728?utm_src=pdf-body
https://www.plantextractwholesale.com/blog2/unlocking-the-potential-of-edta-in-plant-dna-extraction-a-comprehensive-review.html
https://www.quora.com/What-is-the-main-purpose-of-EDTA-in-DNA-extraction
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132941/
https://www.plantextractwholesale.com/blog2/unlocking-the-potential-of-edta-in-plant-dna-extraction-a-comprehensive-review.html
https://www.researchgate.net/post/Best-long-term-storage-method-for-DNA
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0280807
https://www.researchgate.net/publication/367360363_Greater_than_pH_8_The_pH_dependence_of_EDTA_as_a_preservative_of_high_molecular_weight_DNA_in_biological_samples
https://pmc.ncbi.nlm.nih.gov/articles/PMC12132941/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0280807
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

molecular weight DNA compared to solutions at pH 8.[5][7]
Q4: Can EDTA interfere with downstream applications?

A4: Yes, since EDTA chelates the divalent cations required by many enzymes, it can inhibit
downstream enzymatic reactions such as PCR, ligation, and restriction digests.[8][9] For
instance, Taq polymerase used in PCR requires Mg?* for its activity, and the presence of
excess EDTA can inhibit the reaction.[9][10] It is often necessary to dilute the sample or add an
excess of Mg?+ to the reaction buffer to counteract the inhibitory effect of EDTA.

Q5: Is it always necessary to include EDTA in my DNA storage buffer?

A5: While highly recommended for preventing nuclease activity, especially during long-term
storage or when there's a risk of nuclease contamination, it may be possible to store DNA
without EDTA under specific conditions.[11] If the genomic DNA is of high purity (free of
nucleases) and stored frozen at -20°C or -80°C with minimal freeze-thaw cycles, the risk of
degradation is reduced.[11] However, storing DNA in a slightly basic buffer (e.g., 10 mM Tris-Cl,
pH 8.5-9.0) is still recommended to prevent acid hydrolysis.[11]

Troubleshooting Guide
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Problem

Possible Cause

Suggested Solution

Low DNA Yield

DNA Degradation: Nucleases
present in the sample may
have degraded the DNA.

- Increase EDTA
Concentration: For tissue
preservation, consider using a
higher concentration of EDTA
(e.g., 250 mM) at a higher pH
(e.g., 10).[3][7] - Use TE Buffer
for Storage: Store purified
DNA in TE buffer (10 mM Tris,
1 mM EDTA, pH 8.0) instead of
water.[4][12] - Minimize
Freeze-Thaw Cycles: Aliquot
DNA samples to avoid
repeated freezing and thawing.
[13]

Inhibition of Downstream
Enzymatic Reactions (e.g.,
PCR)

Excessive EDTA: The
concentration of EDTA carried
over from the storage buffer is
high enough to chelate the
Mg?* required by the

polymerase.

- Dilute the DNA Sample:
Diluting the template DNA can
reduce the final EDTA
concentration in the reaction
mix. - Adjust Mg2+*
Concentration: Increase the
concentration of MgClz in your
PCR master mix to
compensate for the chelating
effect of EDTA. - Purify the
DNA: If inhibition persists,
consider re-purifying the DNA
sample to remove the EDTA-

containing buffer.

Smeared or Shifted Bands on

an Agarose Gel

DNA Degradation: The DNA
has been fragmented by

nuclease activity.

- Optimize Sample Storage:
Ensure samples are stored at
-20°C or lower in a buffer
containing EDTA.[12] - Handle
Samples Gently: Avoid
vigorous vortexing, especially

with high molecular weight
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DNA, to prevent physical
shearing.[13]

Suboptimal Preservation: The

preservation method was
Failure to obtain High insufficient to protect long DNA
Molecular Weight (HMW) DNA  fragments from degradation,

especially during thawing of

frozen tissue.

- Thaw in EDTA: Thawing
frozen tissues in a 250 mM
EDTA solution at pH 10
overnight at 4°C can
significantly improve the
recovery of HMW DNA.[3][7]

Quantitative Data Summary

The following table summarizes the effect of different EDTA solution pH levels on the recovery
of high molecular weight (HMW) DNA from various tissue samples stored for 12 months at

room temperature.
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Mean % Recovery of HMW

Preservative Species

DNA
0.25 M EDTA, pH 8 Alitta virens ~20%
0.25M EDTA, pH 9 Alitta virens ~40%
0.25 M EDTA, pH 10 Alitta virens ~60%
0.25 M EDTA, pH 8 Faxonius virilis ~30%
0.25 M EDTA, pH 9 Faxonius virilis ~50%
0.25 M EDTA, pH 10 Faxonius virilis ~70%
0.25 M EDTA, pH 8 Homarus americanus ~40%
0.25 M EDTA, pH 9 Homarus americanus ~60%
0.25 M EDTA, pH 10 Homarus americanus ~80%
0.25 M EDTA, pH 8 Scomberomorus maculatus ~25%
0.25 M EDTA, pH 9 Scomberomorus maculatus ~45%
0.25 M EDTA, pH 10 Scomberomorus maculatus ~65%
0.25 M EDTA, pH 8 Mercenaria mercenaria ~35%
0.25 M EDTA, pH 9 Mercenaria mercenaria ~55%
0.25 M EDTA, pH 10 Mercenaria mercenaria ~75%

Data adapted from DeSanctis
et al., 2023.[5]

Experimental Protocols

Protocol: Preparation of 0.5 M Disodium EDTA Stock Solution (pH 8.0)
Materials:

o Disodium EDTA dihydrate (FW = 372.24 g/mol )
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e Deionized water

e Sodium hydroxide (NaOH) pellets or solution

o Magnetic stirrer and stir bar

e pH meter

e Graduated cylinder

o Beaker

o Autoclave

Procedure:

Weigh out 186.1 g of disodium EDTA dihydrate.
e Add the EDTA to a beaker containing approximately 800 mL of deionized water.

« Stir the solution vigorously using a magnetic stirrer. Disodium EDTA will not dissolve
completely until the pH is adjusted to approximately 8.0.

e Slowly add NaOH while monitoring the pH. Continue adding NaOH until the EDTA is fully
dissolved and the pH reaches 8.0.

e Once the EDTA is completely dissolved, transfer the solution to a graduated cylinder and
adjust the final volume to 1 L with deionized water.

 Sterilize the solution by autoclaving.

o Store the 0.5 M EDTA solution at room temperature.

Visualizations
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Caption: Mechanism of DNase inhibition by EDTA.
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Caption: Troubleshooting workflow for DNA degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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